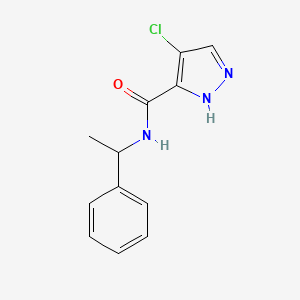![molecular formula C19H19ClN2OS2 B10949609 2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-(methylsulfanyl)benzamide](/img/structure/B10949609.png)
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-(methylsulfanyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a synthetic molecule with the following chemical formula:
C20H21ClN2O3
. - It features a benzamide core substituted with a 2-chloro group, a cyano group, and a hexahydrocycloocta[b]thiophen-2-yl moiety.
- The compound’s structure suggests potential biological activity, making it interesting for further investigation.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature.
- Researchers would likely explore various synthetic strategies, including multistep reactions, to access this compound.
Chemical Reactions Analysis
- The compound may undergo various reactions, such as:
Substitution reactions: The chlorine atom could be replaced by other functional groups.
Reduction reactions: Reduction of the cyano group to an amine or other functional groups.
Oxidation reactions: Oxidation of the thioether group to a sulfoxide or sulfone.
- Common reagents and conditions would depend on the specific reaction type.
Scientific Research Applications
Medicinal Chemistry: Researchers might investigate its potential as a drug candidate due to its unique structure.
Biological Studies: It could serve as a probe to study biological pathways or receptors.
Materials Science: Its properties may be useful in designing novel materials.
Industry: Applications in agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
- Without specific data, we can only speculate. researchers would explore its interactions with cellular targets, signaling pathways, and potential therapeutic effects.
Comparison with Similar Compounds
- Unfortunately, no direct analogs of this compound are mentioned in the available data.
- Researchers would likely compare it to related benzamides, thiophenes, and cyano-substituted compounds.
Remember that this information is based on general knowledge, and further research would be needed to uncover specific details
Properties
Molecular Formula |
C19H19ClN2OS2 |
|---|---|
Molecular Weight |
391.0 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-5-methylsulfanylbenzamide |
InChI |
InChI=1S/C19H19ClN2OS2/c1-24-12-8-9-16(20)14(10-12)18(23)22-19-15(11-21)13-6-4-2-3-5-7-17(13)25-19/h8-10H,2-7H2,1H3,(H,22,23) |
InChI Key |
OLHPPXIHARVAJV-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(C=C1)Cl)C(=O)NC2=C(C3=C(S2)CCCCCC3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-(2-Adamantyl)-5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-2-carboxamide](/img/structure/B10949529.png)
![1-methyl-N-(2-methylpropyl)-4-[({3-[(2,2,3,3-tetrafluoropropoxy)methyl]phenyl}carbonyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B10949537.png)
![2-amino-4-{5-bromo-2-[(4-chlorobenzyl)oxy]phenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B10949541.png)
![2-(4-bromophenyl)-N,N-diethyl-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B10949553.png)
![{5-[(4-chlorophenoxy)methyl]furan-2-yl}[5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B10949555.png)
![6-bromo-N-[1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)ethyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B10949563.png)
![2-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B10949566.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-3-nitrobenzamide](/img/structure/B10949573.png)
![2-{[4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B10949577.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10949579.png)
![1-(phenoxymethyl)-N-[4-(propan-2-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B10949581.png)
![2-[2-(propan-2-yloxy)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)quinoline-4-carboxamide](/img/structure/B10949594.png)
![2-{[(2E)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-enoyl]amino}benzoic acid](/img/structure/B10949597.png)

